molecular formula C10H13BrN2 B578512 5-Bromo-2-(piperidin-3-yl)pyridine CAS No. 1256804-87-1

5-Bromo-2-(piperidin-3-yl)pyridine

Cat. No.: B578512
CAS No.: 1256804-87-1
M. Wt: 241.132
InChI Key: PIGROURKQOAHBJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-yl)pyridine is a heterocyclic organic compound that features a bromine atom at the 5th position and a piperidin-3-yl group at the 2nd position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yl)pyridine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction typically proceeds under mild conditions and yields the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cross-coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium phosphate, and various nucleophiles and electrophiles. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Bromo-2-(piperidin-3-yl)pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for the development of novel pharmaceuticals and materials.

Properties

IUPAC Name

5-bromo-2-piperidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGROURKQOAHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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